4-Propylthio-1,2-phenylenediamine
Overview
Description
4-Propylthio-1,2-phenylenediamine is a reactant used in the synthesis of the anthelmintic drug, albendazole .
Synthesis Analysis
4-Propylthio-1,2-phenylenediamine is prepared from 2-nitro-4-propylthio phenylamine through being reduced by nickel aluminum alloy and an aqueous solution of ammonium chloride under the condition of heating .Molecular Structure Analysis
The molecular formula of 4-Propylthio-1,2-phenylenediamine is C9H14N2S, and its molecular weight is 182.29 g/mol .Chemical Reactions Analysis
4-Propylthio-1,2-phenylenediamine is a reactant used in the synthesis of the anthelmintic drug, albendazole .Scientific Research Applications
Antimicrobial Activity : A study synthesized novel compounds using 4-Propylthio-1,2-phenylenediamine, which demonstrated significant antimicrobial properties (Srinivasulu, Reddy, & Reddy, 2000).
Polymer Chemistry : 4-Propylthio-1,2-phenylenediamine was used in the synthesis of novel polyazomethines, which are materials with potential applications in hole-transporting, electrochromic, and chemical sensor technologies (Niu et al., 2011).
Metal Complexes Formation : The compound was involved in the formation of tricyclic and tetracyclic metal complexes in template reactions, showcasing its utility in complex chemical synthesis (L'eplattenier & Pugin, 1975).
Spectrophotometric Reagent for Selenium : In analytical chemistry, 4-Propylthio-1,2-phenylenediamine has been investigated as a reagent for selenium detection, indicating its potential in analytical applications (Demeyere & Hoste, 1962).
Synthesis of Conjugated Polymers : The compound contributed to the synthesis of conjugated polymers with applications in electrochromic devices (Chen et al., 2010).
Green Chemistry Synthesis : It has been used in the green synthesis of benzimidazoles, demonstrating its role in eco-friendly chemical processes (Kumar et al., 2012).
Catalyst in Oxidation and Synthesis : This compound played a role in catalyzing the oxidation and synthesis of benzimidazole, highlighting its utility in catalytic processes (Sharma et al., 2017).
High-Temperature Water Synthesis : It was used in the synthesis of benzimidazoles in high-temperature water, showcasing its applicability in high-temperature chemical reactions (Dudd et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-propylsulfanylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXYBJDTATZCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388504 | |
Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylthio-1,2-phenylenediamine | |
CAS RN |
66608-52-4 | |
Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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